molecular formula C13H12N2O3 B1504244 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde CAS No. 1227685-54-2

3-((3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methoxy)benzaldehyde

Cat. No.: B1504244
CAS No.: 1227685-54-2
M. Wt: 244.25 g/mol
InChI Key: SBAMUGMXJBOPFJ-UHFFFAOYSA-N
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Description

3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound characterized by its unique molecular structure, which includes a benzaldehyde group attached to a cyclopropyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-cyclopropyl-1,2,4-oxadiazole with methoxybenzaldehyde under specific reaction conditions. Common reagents used in this synthesis include strong bases and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine

  • 5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness: 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-7-9-2-1-3-11(6-9)17-8-12-14-13(15-18-12)10-4-5-10/h1-3,6-7,10H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAMUGMXJBOPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)COC3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696854
Record name 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227685-54-2
Record name 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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